![molecular formula C10H6BrNO2 B1447632 3-Bromoquinoline-2-carboxylic acid CAS No. 1564924-85-1](/img/structure/B1447632.png)
3-Bromoquinoline-2-carboxylic acid
Overview
Description
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of 3-Bromoquinoline-2-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The molecular weight of this compound is 252.06 .Chemical Reactions Analysis
Quinoline undergoes various reactions. For instance, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound . A specific reaction involving 3-Bromoquinoline is the bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C, which is quenched by various electrophiles to yield functionalized quinolines .Scientific Research Applications
Drug Discovery and Pharmaceutical Applications
3-Bromoquinoline-2-carboxylic acid: is a significant compound in medicinal chemistry due to its quinoline core structure, which is a common scaffold in many pharmacologically active molecules . Its bromine substituent allows for further chemical modifications, making it a versatile intermediate in the synthesis of potential therapeutic agents. For instance, it can be used to create analogs with enhanced biological activity or improved pharmacokinetic properties.
Nanotechnology
In the realm of nanotechnology, carboxylic acids like 3-Bromoquinoline-2-carboxylic acid can serve as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . This modification can improve the compatibility of nanoparticles with various biological systems, which is crucial for applications such as drug delivery and diagnostic imaging.
Synthetic Organic Chemistry
The compound plays a role in synthetic organic chemistry as a building block for constructing complex molecular architectures . Its reactivity enables the formation of new bonds through reactions such as cross-coupling, which can lead to the creation of novel organic compounds with potential applications in materials science and catalysis.
Environmental Impact
While not directly an application, understanding the environmental impact of chemical compounds is crucial in research. The synthesis and use of 3-Bromoquinoline-2-carboxylic acid must consider eco-efficiency and potential side effects on the environment . Researchers aim to develop green chemistry protocols to minimize any negative environmental footprint.
Polymers
Carboxylic acids are known to play roles as monomers, additives, or catalysts in the polymer industry . 3-Bromoquinoline-2-carboxylic acid could potentially be involved in the synthesis of polymers where the quinoline unit imparts specific properties such as fluorescence or electrical conductivity.
Industrial Applications
The compound’s potential industrial applications stem from its role in the synthesis of materials that require a quinoline structure for their function . This includes the creation of dyes, light-emitting diodes (LEDs), or other materials where the quinoline moiety may contribute to the desired properties.
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromoquinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-7-5-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLWJWAETQLUHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoquinoline-2-carboxylic acid | |
CAS RN |
1564924-85-1 | |
Record name | 3-bromoquinoline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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